molecular formula C4H6N4S2 B3358212 Hydrazinecarbothioamide, N-2-thiazolyl- CAS No. 77899-87-7

Hydrazinecarbothioamide, N-2-thiazolyl-

Cat. No.: B3358212
CAS No.: 77899-87-7
M. Wt: 174.3 g/mol
InChI Key: YPPGAHHTWWODSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarbothioamide, N-2-thiazolyl- can be synthesized through various synthetic routes. One common method involves the reaction of hydrazinecarbothioamide with thiazole derivatives. For example, the reaction of 2-(1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarbothioamide with hydrazonoyl chlorides and α-halo-compounds yields thiazole derivatives . The reaction conditions typically involve the use of solvents such as ethanol and the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for hydrazinecarbothioamide, N-2-thiazolyl- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, N-2-thiazolyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of hydrazinecarbothioamide, N-2-thiazolyl- include hydrazonoyl chlorides, α-halo-compounds, and bases like triethylamine . The reactions are typically carried out in solvents such as ethanol under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of hydrazinecarbothioamide, N-2-thiazolyl- include various thiazole derivatives, which exhibit significant biological activities .

Scientific Research Applications

Hydrazinecarbothioamide, N-2-thiazolyl- has a wide range of scientific research applications, including:

Properties

IUPAC Name

1-amino-3-(1,3-thiazol-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S2/c5-8-3(9)7-4-6-1-2-10-4/h1-2H,5H2,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPGAHHTWWODSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365524
Record name Hydrazinecarbothioamide, N-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77899-87-7
Record name Hydrazinecarbothioamide, N-2-thiazolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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